

Application Notes and Protocols for Lab-Scale Extrusion with Irganox 1035

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Compound of Interest

Compound Name: Irganox 1035

Cat. No.: B1582434

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of **Irganox 1035** as a process stabilizer in lab-scale polymer extrusion. The following protocols and data are intended to serve as a starting point for researchers and scientists engaged in polymer processing and formulation development.

Introduction to Irganox 1035

Irganox 1035 is a high-performance, sterically hindered phenolic antioxidant that also incorporates a thioether group, providing a dual-function stabilization mechanism. It is highly effective in protecting organic polymers against thermo-oxidative degradation during processing and long-term service. Its primary functions are to scavenge free radicals and to decompose hydroperoxides, which are key species in the polymer degradation cycle. **Irganox 1035** is compatible with a wide range of polymers, including polyolefins (polyethylene, polypropylene), styrenic polymers, polyamides, and elastomers.^[1]

Recommended Concentration

The optimal concentration of **Irganox 1035** is dependent on the specific polymer, processing conditions, and the desired level of stability for the end-use application. However, a general recommendation for many polymers is in the range of 0.2% to 0.3% by weight.^{[2][3][4]} It is crucial to conduct preliminary lab-scale trials to determine the most effective concentration for a specific formulation.

Table 1: Recommended Concentration of **Irganox 1035** in Various Polymers

Polymer Type	Recommended Concentration (wt%)
Polyethylene (PE)	0.2 - 0.3
Polypropylene (PP)	0.2 - 0.3
Styrene Homo- and Copolymers	0.2 - 0.3
Linear Polyesters	0.2 - 0.3
PVC	0.2 - 0.3
Polyamides	0.2 - 0.3
Polyurethanes	0.2 - 0.3
Elastomers (SBS, EPR, EPDM)	0.2 - 0.3

Experimental Protocols for Lab-Scale Extrusion

The following are generalized protocols for incorporating **Irganox 1035** into polyethylene (PE) and polypropylene (PP) using a lab-scale twin-screw extruder. These should be adapted based on the specific equipment and polymer grade used.

Materials and Equipment

- Polymers: Polyethylene (e.g., HDPE, LLDPE), Polypropylene (homopolymer or copolymer) in pellet or powder form.
- Antioxidant: **Irganox 1035** powder.
- Equipment:
 - Lab-scale twin-screw extruder with at least 4-5 heating zones.
 - Gravimetric or volumetric feeder.
 - Strand die.

- Water bath for cooling the extruded strand.
- Pelletizer.
- Drying oven.

Protocol for Polyethylene (PE) with Irganox 1035

- Preparation:
 - Dry the polyethylene pellets in an oven at 80-90°C for at least 4 hours to remove any residual moisture.
 - Accurately weigh the required amount of **Irganox 1035** based on the desired concentration (e.g., 0.2% w/w).
 - Pre-blend the PE pellets and **Irganox 1035** powder in a bag or a suitable blender for uniform distribution.
- Extrusion:
 - Set the temperature profile of the twin-screw extruder. A typical profile for polyethylene is:
 - Zone 1 (Feed): 160-170°C
 - Zone 2: 180-190°C
 - Zone 3: 200-210°C
 - Zone 4: 210-220°C
 - Die: 210-220°C
 - Set the screw speed to a moderate level, typically between 100-200 RPM for lab-scale extruders.
 - Start the extruder and allow the temperatures to stabilize.

- Begin feeding the pre-blended material into the extruder using the feeder at a consistent rate.
- Observe the melt pressure and motor load to ensure smooth processing.
- The extruded strand should be cooled in the water bath and subsequently pelletized.
- Post-Processing:
 - Collect the pellets and dry them thoroughly.
 - The resulting pellets can be used for further analysis, such as mechanical testing, thermal analysis (DSC, TGA), or spectroscopic analysis (FTIR) to evaluate the effectiveness of the stabilization.

Protocol for Polypropylene (PP) with Irganox 1035

- Preparation:
 - Dry the polypropylene pellets at 90-100°C for at least 4 hours.
 - Weigh and pre-blend the PP pellets with the desired concentration of **Irganox 1035**.
- Extrusion:
 - Set the temperature profile for the extruder. A typical profile for polypropylene is:
 - Zone 1 (Feed): 180-190°C
 - Zone 2: 200-210°C
 - Zone 3: 220-230°C
 - Zone 4: 230-240°C
 - Die: 230-240°C
 - Set the screw speed, typically in the range of 150-250 RPM.

- Follow the same procedure as for polyethylene for feeding, processing, cooling, and pelletizing.
- Post-Processing:
 - Dry the compounded PP pellets.
 - Characterize the material to assess the impact of **Irganox 1035** on its properties.

Table 2: Summary of Lab-Scale Extrusion Parameters

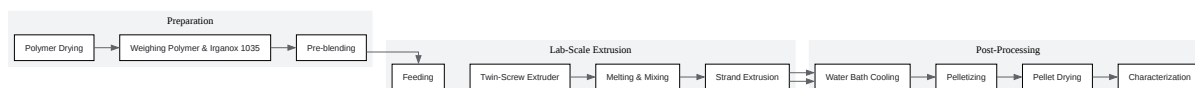
Parameter	Polyethylene (PE)	Polypropylene (PP)
Drying Temperature	80-90°C	90-100°C
Drying Time	≥ 4 hours	≥ 4 hours
Zone 1 Temp.	160-170°C	180-190°C
Zone 2 Temp.	180-190°C	200-210°C
Zone 3 Temp.	200-210°C	220-230°C
Zone 4 Temp.	210-220°C	230-240°C
Die Temp.	210-220°C	230-240°C
Screw Speed	100-200 RPM	150-250 RPM

Antioxidant Mechanism of Irganox 1035

Irganox 1035 provides stabilization through a dual-action mechanism that interrupts the polymer degradation cycle at two key points:

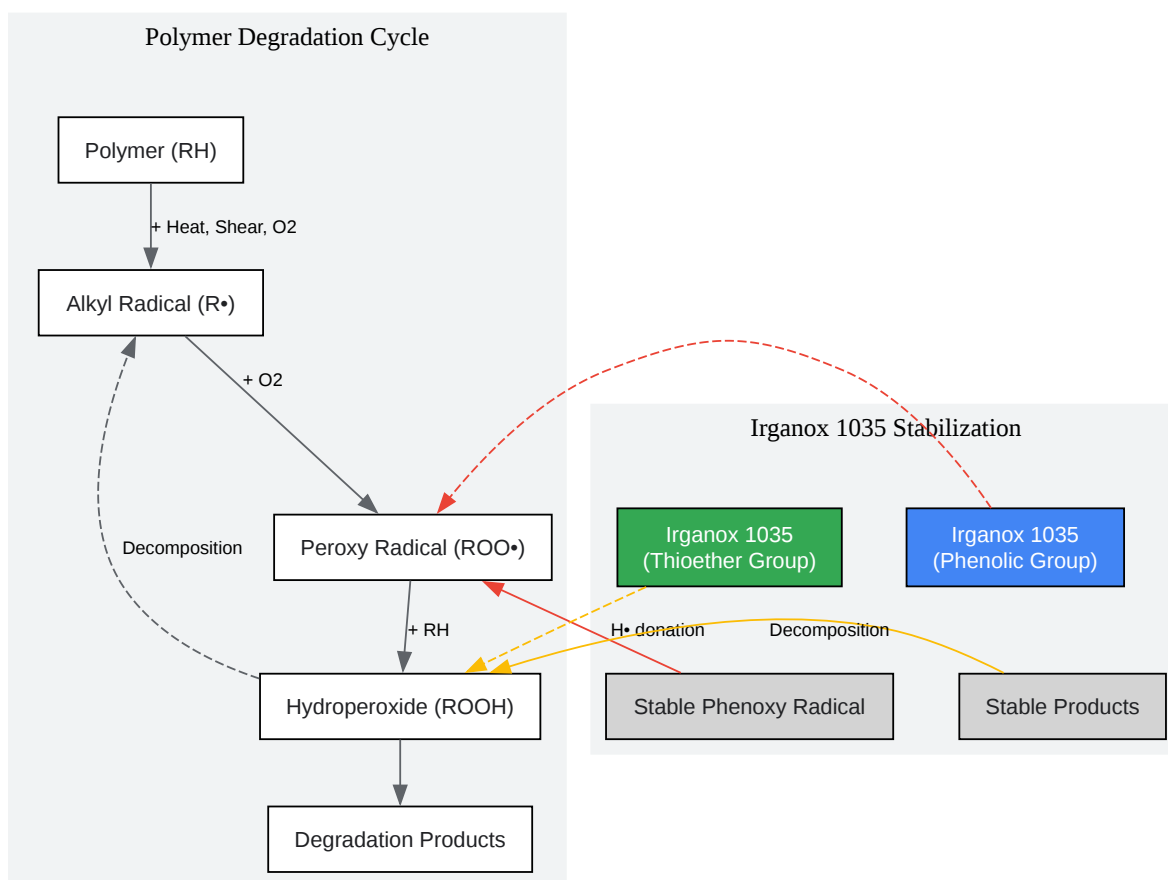
- Primary Antioxidant (Radical Scavenging): The sterically hindered phenolic groups in the **Irganox 1035** molecule readily donate a hydrogen atom to reactive free radicals (such as alkyl and peroxy radicals) that are formed during thermo-oxidative degradation. This process neutralizes the free radicals and prevents them from propagating the degradation chain reaction.^[1]

- Secondary Antioxidant (Hydroperoxide Decomposition): The thioether linkage in **Irganox 1035** is capable of decomposing hydroperoxides (ROOH) into non-radical, stable products. Hydroperoxides are unstable and can decompose to form new, highly reactive radicals, thus fueling the degradation process. By decomposing them, **Irganox 1035** prevents this re-initiation step.^[1]



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Caption: Experimental workflow for lab-scale extrusion with **Irganox 1035**.



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Caption: Dual antioxidant mechanism of **Irganox 1035** in polymer stabilization.

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